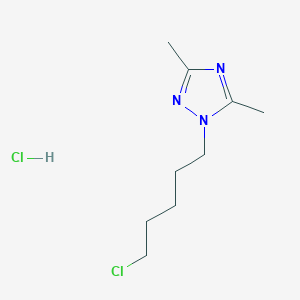
Chlorhydrate de 2-(1,2,3,4-tétrahydroisoquinoléin-1-yl)acétate de méthyle
Vue d'ensemble
Description
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les maladies neurodégénératives
Ce composé a été étudié pour son potentiel dans le traitement des troubles neurodégénératifs. Le squelette 1,2,3,4-tétrahydroisoquinoléine (THIQ), auquel appartient ce composé, présente des activités biologiques qui peuvent contrer les maladies neurodégénératives . La recherche suggère que les dérivés de la THIQ peuvent avoir un impact sur divers agents pathogènes infectieux et sur des conditions liées à la neurodégénérescence.
Chimie médicinale et conception de médicaments
Le noyau THIQ est un axe majeur en chimie médicinale en raison de ses activités biologiques diverses. Les chercheurs ont synthétisé de nouveaux analogues de la THIQ présentant une activité biologique puissante, qui sont prometteurs pour le développement de nouveaux agents thérapeutiques .
Études du mécanisme d'action
La compréhension du mécanisme d'action est cruciale pour le développement de médicaments. Des études ont montré que les analogues de la THIQ, y compris le chlorhydrate de 2-(1,2,3,4-tétrahydroisoquinoléin-1-yl)acétate de méthyle, ont des interactions complexes au sein des systèmes biologiques qui peuvent être exploitées pour traiter diverses maladies .
Neuroprotection
Il existe des preuves que les dérivés de la THIQ peuvent agir comme neuroprotecteurs. Ils peuvent offrir une protection contre les neurotoxines qui sont connues pour causer des dommages aux cellules nerveuses, ce qui est particulièrement pertinent dans des conditions comme la maladie de Parkinson .
Effets antidépresseurs
La recherche a indiqué que certains composés de la THIQ ont des effets antidépresseurs. Cela ouvre des applications potentielles dans le traitement de la dépression et des troubles de l'humeur associés .
Traitement de la toxicomanie
Certains dérivés de la THIQ se sont montrés prometteurs dans la lutte contre la toxicomanie. Ils peuvent réduire les envies et avoir un large spectre d'action dans le cerveau, ce qui pourrait être bénéfique pour traiter la dépendance .
Mécanisme D'action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline, a structural motif of this compound, is found in various natural products and therapeutic lead compounds . These compounds can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Given that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids , it is plausible that this compound may influence the biochemical pathways associated with these alkaloids
Pharmacokinetics
The compound is a solid or liquid at room temperature , which may influence its bioavailability
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, and under -20°c , suggesting that light, moisture, and temperature may affect its stability
Propriétés
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPZWFHKYGCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799274-03-6 | |
| Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)




![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)


![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
